Dimethoxyethyl sulfide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H18O4S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
2-(2,2-dimethoxyethylsulfanyl)-1,1-dimethoxyethane |
InChI |
InChI=1S/C8H18O4S/c1-9-7(10-2)5-13-6-8(11-3)12-4/h7-8H,5-6H2,1-4H3 |
InChI Key |
HYCLPVFMDWDNKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(CSCC(OC)OC)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Dimethoxyethyl Sulfide Derivatives
Strategies Involving Carbon-Sulfur Bond Formation
The formation of the carbon-sulfur bond is a cornerstone of organosulfur chemistry. This section details the synthesis of dimethoxyethyl sulfide (B99878) derivatives through the creation of key thiophenol intermediates and their subsequent alkylation, as well as direct methods for producing sulfane derivatives.
Synthesis via Thiophenol Intermediates
A common and effective route to substituted phenyl ethyl sulfides involves a two-step process: the initial synthesis of a thiophenol intermediate followed by a condensation or alkylation reaction to introduce the ethyl sulfide moiety.
The synthesis of the crucial intermediate, 2,5-dimethoxythiophenol (B132890), is effectively achieved through the reduction of 2,5-dimethoxybenzenesulfonyl chloride. google.comnih.govgoogleapis.com This transformation utilizes a strong reducing agent in an acidic environment.
A typical procedure involves dissolving 2,5-dimethoxybenzenesulfonyl chloride in a solvent such as tetrahydrofuran (B95107) (THF). google.com A mixture of concentrated sulfuric acid and water is added, followed by the portion-wise addition of zinc dust. google.com The reaction temperature is maintained between 70-80°C with the pH kept below 1. nih.govgoogleapis.com The reaction mixture is stirred for an extended period to ensure complete reduction. Following the reaction, the desired 2,5-dimethoxythiophenol is isolated through workup with water and an organic solvent like methylene (B1212753) chloride, followed by distillation under reduced pressure. google.comnih.govgoogleapis.com
With the 2,5-dimethoxythiophenol intermediate in hand, the final product, 2,5-dimethoxy ethyl phenyl sulfide, is formed via a condensation reaction with an alkylating agent, specifically bromoethane. nih.govgoogleapis.com This reaction is carried out under alkaline conditions (pH > 10) and at an elevated temperature of 70-80°C. nih.govgoogleapis.com The thiophenol is treated with bromoethane, leading to the formation of the target yellow, oily liquid. The final product is purified by distillation under reduced pressure. nih.govgoogleapis.com
| Reaction Step | Starting Material | Reagents | Conditions | Product | Reference(s) |
| Reduction | 2,5-Dimethoxybenzenesulfonyl chloride | Zinc powder, H₂SO₄, THF/H₂O | 70-80°C, pH < 1 | 2,5-Dimethoxythiophenol | google.comnih.govgoogleapis.com |
| Condensation | 2,5-Dimethoxythiophenol | Bromoethane | 70-80°C, pH > 10 | 2,5-Dimethoxy ethyl phenyl sulfide | nih.govgoogleapis.com |
Synthesis of (2,2-Dimethoxyethyl)sulfane Derivatives (e.g., (3-Bromophenyl)(2,2-dimethoxyethyl)sulfane)
The synthesis of (3-Bromophenyl)(2,2-dimethoxyethyl)sulfane can be achieved through the nucleophilic substitution of a thiol with an appropriate alkyl halide. This standard S-alkylation reaction involves the coupling of 3-bromothiophenol (B44568) with 2-bromo-1,1-dimethoxyethane, also known as bromoacetaldehyde (B98955) dimethyl acetal (B89532). scbt.comsigmaaldrich.com
The reaction is typically performed in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The base deprotonates the thiophenol to form the more nucleophilic thiolate anion, which then attacks the electrophilic carbon of 2-bromo-1,1-dimethoxyethane, displacing the bromide ion and forming the desired thioether product. The reaction is generally stirred overnight at room temperature to ensure completion.
| Starting Materials | Reagents | Conditions | Product | Reference(s) |
| 3-Bromothiophenol, 2-Bromo-1,1-dimethoxyethane | Potassium Carbonate, Acetone | Room temperature, overnight stirring | (3-Bromophenyl)(2,2-dimethoxyethyl)sulfane | googleapis.com |
Intramolecular Cyclization Reactions for Cyclic Dimethoxyethyl-Containing Thia-Heterocycles
Intramolecular cyclization offers a powerful strategy for constructing complex heterocyclic systems. By incorporating the dimethoxyethyl sulfide motif into a suitable precursor, novel thia-heterocycles can be synthesized efficiently.
Cyclization of 1-(Dimethoxyethyl)-2-mercaptobenzimidazole Derivatives
A key example of this methodology is the synthesis of 2,3-dihydrothiazolo[3,2-a]benzimidazole derivatives. The precursor, a 1-(dimethoxyethyl)-2-mercaptobenzimidazole derivative, undergoes an intramolecular cyclization reaction when treated with a Lewis acid catalyst. organic-chemistry.org
The reaction is carried out by treating the mercaptobenzimidazole derivative with diethyl ether-boron trifluoride in a dry solvent such as methylene chloride. organic-chemistry.org This Lewis acid promotes the cyclization, leading to the formation of the fused thiazolo[3,2-a]benzimidazole ring system. organic-chemistry.org This method provides an elegant route to complex heterocyclic structures containing the dimethoxyethyl group.
| Starting Material | Reagents | Solvent | Product | Reference(s) |
| 1-(Dimethoxyethyl)-2-mercaptobenzimidazole derivative | Diethyl ether-boron trifluoride | Dry Methylene Chloride | 2,3-Dihydrothiazolo[3,2-a]benzimidazole derivative | organic-chemistry.org |
Catalyst Systems in Cyclization Pathways (e.g., Diethyl Ether-Boron Trifluoride)
The construction of cyclic structures is a cornerstone of modern organic synthesis. In the context of this compound derivatives, cyclization pathways are critical for creating heterocyclic systems with tailored properties. Lewis acids are frequently employed to catalyze these transformations, with diethyl ether-boron trifluoride (BF₃·OEt₂) being a prominent and versatile example. researchgate.netrsc.org
BF₃·OEt₂ functions as a potent Lewis acid, activating various functional groups within a molecule to initiate cyclization. researchgate.net Its utility spans a wide range of reactions, including the ring-opening of epoxides, the activation of alkynes, and the promotion of cascade reactions that can form multiple rings in a single step. rsc.orgnih.gov For a substrate containing a this compound moiety and a reactive group such as an epoxide, BF₃·OEt₂ can coordinate to the epoxide oxygen, facilitating a nucleophilic attack from another part of the molecule to form a new ring. This process is often highly efficient and can proceed under mild conditions. nih.gov
Research into cationic cascade cyclizations highlights the effectiveness of BF₃·OEt₂ compared to other Lewis and protic acids. In studies involving the cyclization of complex epoxides to form hexahydroxanthene cores, BF₃·OEt₂ provided significantly higher yields in shorter reaction times. nih.gov The catalyst's ability to promote these complex transformations underscores its potential for constructing intricate architectures incorporating the this compound group.
The table below, derived from studies on the synthesis of schweinfurthin F, compares the effectiveness of various Lewis acids in a key cascade cyclization step, demonstrating the superior efficacy of BF₃·OEt₂. nih.gov
| Trial | Lewis Acid | Equivalents | Temperature (°C) | Time (min) | Yield of Tricyclic Alcohol (%) |
|---|---|---|---|---|---|
| 1 | Ti(OiPr)₄ | 1.1 | 25 | 60 | 0 |
| 4 | SnCl₄ | 1.1 | -78 | 5 | 20 |
| 7 | Tf₂NH | 1.1 | -78 | 5 | 35 |
| 11 | BF₃·OEt₂ | 1.1 | -78 | 5 | 58 |
| 13 | BF₃·OEt₂ | 1.1 | -78 | 30 | 68 |
Data sourced from studies on Lewis acid-induced cascade cyclization. nih.gov
Emerging Synthetic Strategies for Complex this compound Architectures
The synthesis of molecules with high structural complexity is a continuous goal in organic chemistry. For this compound derivatives, several emerging strategies offer pathways to novel and intricate molecular architectures.
Modular Synthesis for Porous Frameworks: One advanced approach involves the use of molecular building blocks to construct extended, porous solids. berkeley.edu A this compound derivative, functionalized with appropriate coordinating groups (e.g., carboxylates or pyridyls), could serve as a modular unit. The self-assembly of these blocks with metal ions or clusters can lead to the formation of metal-organic frameworks (MOFs) or other crystalline materials with defined topologies and potential applications in catalysis or separation. berkeley.edu
Photoredox-Catalyzed C–H Functionalization: Recent advances in photoredox catalysis have enabled the direct functionalization of C–H bonds adjacent to a sulfur atom. beilstein-journals.org This strategy could be applied to a this compound substrate to introduce alkyl or aryl groups, thereby building molecular complexity without the need for pre-functionalized starting materials. Such reactions proceed via sulfur-stabilized carbon radicals and open new avenues for creating cross-coupling products under mild conditions. beilstein-journals.org
Rh(II)-Catalyzed Rearrangements: A modular and stereoselective method for synthesizing tetrasubstituted vinyl sulfides has been developed using the Rh(II)-catalyzed rearrangement of α-diazo carbonyl compounds and thioesters. nih.gov This strategy could be adapted for thioesters bearing a dimethoxyethyl group, allowing for the controlled synthesis of highly substituted and potentially photoactive vinyl sulfide architectures. nih.gov
Metal-Free Synthesis of Sulfur Heterocycles: An efficient, metal-free approach utilizes elemental sulfur for the synthesis of dihydrothiochromeno[4,3-c]pyrazoles. researchgate.net This method involves sp² C-H functionalization and demonstrates the power of using simple sulfur sources to construct complex heterocyclic systems. Adapting this methodology could allow for the fusion of heterocyclic rings onto an aromatic core bearing a this compound substituent.
These emerging strategies represent a shift towards more efficient and versatile methods for assembling complex molecules, providing powerful tools for creating novel this compound architectures with unique functions. berkeley.edubeilstein-journals.orgnih.govresearchgate.net
Stereoselective and Asymmetric Synthesis Approaches for Chiral this compound Compounds
The introduction of chirality into molecules is of paramount importance, particularly in medicinal chemistry and materials science. For this compound derivatives, stereogenic centers can be introduced at the sulfur atom (creating a chiral sulfoxide) or at adjacent carbon atoms. The asymmetric oxidation of the sulfide to a sulfoxide (B87167) is one of the most direct and challenging approaches to creating chiral sulfinyl compounds. researchgate.netnih.gov
Metal-Catalyzed Asymmetric Oxidation: A prominent strategy involves the use of a chiral metal complex to catalyze the enantioselective oxidation of a prochiral sulfide. For instance, chiral titanium complexes used with tert-butyl hydroperoxide have proven effective for the asymmetric oxidation of various sulfides, achieving high enantiomeric excesses (ee). tandfonline.com Similarly, chiral vanadium-salan complexes have been used with hydrogen peroxide to effectively catalyze the asymmetric oxidation of sulfides to chiral sulfoxides with high yields and enantioselectivity. organic-chemistry.org These methods offer a practical route to optically active sulfoxides. tandfonline.comorganic-chemistry.org
Biocatalytic Asymmetric Oxidation: Microbial oxidation presents an alternative, environmentally friendly approach. The incubation of sulfides with growing cells of certain microorganisms, such as Corynebacterium equi, can yield optically active sulfoxides with high enantiomeric excess. oup.com
Chiral Auxiliaries: The classic Andersen method provides a reliable, albeit multi-step, route to chiral sulfoxides. It involves the reaction of a sulfinyl chloride with a chiral alcohol (e.g., menthol) to form diastereomeric sulfinates. After separation of the diastereomers, reaction with a Grignard reagent displaces the chiral auxiliary to yield the desired enantiomerically pure sulfoxide. tandfonline.com
The table below summarizes representative results for the asymmetric oxidation of methyl aryl sulfides to the corresponding sulfoxides using a chiral titanium-diethyl tartrate catalyst system. tandfonline.com
| Aryl Group (Ar-S-CH₃) | Yield (%) | Enantiomeric Excess (ee %) | Configuration |
|---|---|---|---|
| Phenyl | 90 | 89 | R |
| Tolyl | 90 | 88 | R |
| o-Methoxyphenyl | 85 | 84 | R |
| p-Methoxyphenyl | 87 | 77 | R |
| Naphthyl | 95 | 91 | R |
Data from studies on asymmetric oxidation using a chiral titanium complex. tandfonline.com
These stereoselective methods are fundamental for accessing enantiomerically enriched or pure this compound derivatives, enabling the exploration of their chiral properties in various scientific fields. researchgate.netnih.govtandfonline.com
Chemical Transformations and Reaction Mechanisms of Dimethoxyethyl Sulfide Compounds
Utility as Synthetic Intermediates and Precursors
Dimethoxyethyl sulfide (B99878) derivatives are valuable precursors in organic synthesis, enabling the construction of a variety of functionalized aromatic compounds. The electron-donating nature of the methoxy (B1213986) and ethylthio groups activates the benzene (B151609) ring, facilitating electrophilic aromatic substitution reactions and allowing for the introduction of other key functional groups.
Conversion to Carbonyl Compounds (e.g., 2,5-Dimethoxy-4-ethylthiobenzaldehyde Synthesis)
The introduction of a carbonyl group, specifically a formyl group (-CHO), onto the dimethoxyethyl sulfide scaffold is a crucial transformation that opens up avenues for further molecular elaboration. A primary method for achieving this is the Vilsmeier-Haack reaction. mychemblog.comorganic-chemistry.orgijpcbs.com This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. mychemblog.comthieme-connect.de
In the case of a 1,4-dimethoxy-2-ethylthiobenzene, the strong electron-donating effects of the two methoxy groups and the ethylthio group significantly activate the aromatic ring towards electrophilic attack. The Vilsmeier reagent, a chloroiminium ion, acts as the electrophile. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde, 2,5-dimethoxy-4-ethylthiobenzaldehyde. The regioselectivity of the formylation is directed by the activating groups already present on the ring.
Reaction Scheme: Vilsmeier-Haack Formylation
| Reactant | Reagents | Product |
| 1,4-Dimethoxy-2-ethylthiobenzene | 1. POCl₃, DMF2. H₂O | 2,5-Dimethoxy-4-ethylthiobenzaldehyde |
Formation of Substituted Styrene (B11656) Derivatives (e.g., 2,5-Dimethoxy-4-ethylthio-β-nitrostyrene)
The benzaldehyde (B42025) derivative synthesized in the previous step serves as a key building block for the creation of substituted styrene derivatives. A prominent example is the synthesis of 2,5-dimethoxy-4-ethylthio-β-nitrostyrene through a Henry reaction, also known as a nitroaldol reaction. wikipedia.orgscirp.orgorganic-chemistry.org This reaction involves the condensation of an aldehyde with a nitroalkane, such as nitromethane (B149229), in the presence of a base. wikipedia.org
The mechanism of the Henry reaction begins with the deprotonation of nitromethane by a base to form a resonance-stabilized carbanion (nitronate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 2,5-dimethoxy-4-ethylthiobenzaldehyde. The resulting β-nitro alkoxide is subsequently protonated to yield a β-nitro alcohol. This intermediate can then undergo dehydration, often facilitated by the reaction conditions or a subsequent step, to afford the final β-nitrostyrene product. The double bond in the resulting styrene derivative is highly activated and can participate in a variety of further synthetic transformations.
Reaction Scheme: Henry Reaction
| Reactant | Reagents | Product |
| 2,5-Dimethoxy-4-ethylthiobenzaldehyde | Nitromethane, Base | 2,5-Dimethoxy-4-ethylthio-β-nitrostyrene |
Oxidative Transformations of the Sulfide Moiety
The sulfur atom in the ethylthio group of this compound is susceptible to oxidation, allowing for the stepwise formation of sulfoxides and sulfones. These transformations significantly alter the electronic properties and steric profile of the molecule, offering a pathway to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.
Selective Oxidation to Sulfoxides
The selective oxidation of the sulfide to a sulfoxide (B87167) represents the first step in the oxidative transformation of the sulfur moiety. This conversion requires mild and controlled oxidizing conditions to prevent over-oxidation to the sulfone. A variety of reagents can be employed for this purpose, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. organic-chemistry.orgnih.govjsynthchem.com The reaction is often carried out in the presence of a catalyst to enhance selectivity and reaction rates. jsynthchem.com
The mechanism of sulfide oxidation with hydrogen peroxide generally involves the nucleophilic attack of the sulfur atom on one of the oxygen atoms of the peroxide. This process can be acid-catalyzed, where protonation of the peroxide increases its electrophilicity. The selectivity for the sulfoxide is achieved by carefully controlling the stoichiometry of the oxidant and the reaction temperature. Using one equivalent of the oxidizing agent under mild conditions typically favors the formation of the sulfoxide.
Common Reagents for Selective Sulfide to Sulfoxide Oxidation
| Oxidizing Agent | Typical Conditions |
| Hydrogen Peroxide (H₂O₂) | Catalytic acid or metal catalyst, controlled temperature |
| Sodium Periodate (NaIO₄) | Alcoholic solvents |
| m-Chloroperoxybenzoic Acid (mCPBA) | Stoichiometric amounts at low temperature |
Further Oxidation to Sulfones
The sulfoxide can undergo further oxidation to the corresponding sulfone under more vigorous reaction conditions or with a stronger oxidizing agent. The sulfone group is a strong electron-withdrawing group and is significantly more stable towards further oxidation. Reagents such as excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or peroxy acids are commonly used to effect this transformation. organic-chemistry.org
The oxidation of a sulfoxide to a sulfone proceeds through a similar mechanism to the initial sulfide oxidation, involving the nucleophilic attack of the sulfur atom on the oxidant. The presence of the electron-withdrawing sulfoxide group makes this second oxidation step generally slower than the first, although with strong oxidants, it is often difficult to isolate the intermediate sulfoxide.
Common Reagents for Sulfide/Sulfoxide to Sulfone Oxidation
| Oxidizing Agent | Typical Conditions |
| Hydrogen Peroxide (H₂O₂) | Excess reagent, often with a catalyst (e.g., tungstic acid) |
| Potassium Permanganate (KMnO₄) | Basic or neutral conditions |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or alcoholic media |
Nucleophilic and Electrophilic Reactivity of this compound Functionality
The sulfur atom in the this compound moiety exhibits dual reactivity, capable of acting as both a nucleophile and participating in electrophilic reactions under appropriate conditions. This versatility further expands the synthetic utility of these compounds.
The lone pairs of electrons on the sulfur atom make it nucleophilic. msu.edu This nucleophilicity allows the sulfide to react with a variety of electrophiles. For example, sulfides can react with alkyl halides in Sₙ2 reactions to form sulfonium (B1226848) salts. These sulfonium salts are themselves useful intermediates, as the attached alkyl group can be transferred to other nucleophiles.
In-depth Analysis of this compound's Chemical Behavior Remains Elusive
A comprehensive review of available scientific literature reveals a significant gap in the understanding of the chemical transformations and reaction mechanisms of the compound this compound. Despite its potential relevance in organic synthesis, detailed mechanistic investigations into its key transformation pathways are not publicly documented in accessible scholarly research.
While the synthesis of related thioether compounds is well-established, often involving nucleophilic substitution reactions analogous to the Williamson ether synthesis, specific studies detailing the step-by-step mechanisms of how this compound itself reacts and transforms are conspicuously absent from the current body of scientific knowledge. This scarcity of information prevents a thorough discussion of its reaction kinetics, the identification of transient intermediates, or the computational modeling of its transformation pathways.
Typically, a mechanistic investigation would involve a combination of experimental techniques, such as spectroscopy to identify reaction intermediates, and computational chemistry to model reaction energy profiles and transition states. This allows for a detailed understanding of how bonds are broken and formed during a chemical reaction. However, for this compound, such studies appear to be either unpublished or conducted in proprietary research settings, making the data unavailable for public dissemination and analysis.
The lack of information is a critical barrier to fully characterizing the reactivity and potential applications of this compound. Without a foundational understanding of its reaction mechanisms, predicting its behavior in different chemical environments and designing new synthetic routes involving this molecule remains a challenge for the scientific community.
Further research, including dedicated kinetic and computational studies, is necessary to elucidate the chemical transformations of this compound. Such investigations would not only contribute to the fundamental knowledge of organosulfur chemistry but also unlock the potential for this compound's use in various chemical industries.
Applications and Functionalization in Advanced Organic Synthesis
Role as Building Blocks in Multistep Organic Syntheses
Organic building blocks are fundamental functionalized molecules utilized for the modular assembly of more complex structures. sigmaaldrich.com Dimethoxyethyl sulfide (B99878) serves as a key component in multistep synthesis, a strategy employed when a target molecule cannot be produced in a single step. vapourtec.com The strategic incorporation of the dimethoxyethyl sulfide moiety allows for the sequential and controlled introduction of other functionalities, facilitating the assembly of intricate molecular frameworks.
The utility of sulfur-containing compounds as building blocks is well-established in organic chemistry. researchgate.net For instance, in the synthesis of complex natural products, thioethers are often employed to control stereochemistry and to serve as precursors for other functional groups. The presence of the dimethoxy acetal (B89532) in this compound provides a masked aldehyde functionality, which can be deprotected under specific conditions to participate in subsequent reactions. This latent reactivity is a cornerstone of its utility in multistep synthetic sequences.
Table 1: Examples of this compound in Multistep Synthesis
| Target Molecule | Synthetic Step Involving this compound | Purpose of the Building Block |
|---|---|---|
| Polyketide Precursor | Alkylation of a lithiated derivative of a related dihydrodithiin. beilstein-journals.org | Introduction of a masked carbonyl group and control of stereochemistry. |
| Heterocyclic Compound | Cyclocondensation with a binucleophile. | Formation of the core heterocyclic ring structure. |
The ability to perform transformations on other parts of a molecule while the this compound motif remains intact, or to selectively activate it for a specific transformation, underscores its importance as a versatile building block in the synthesis of complex organic molecules. youtube.com
Functional Group Interconversions Involving the this compound Motif
Functional group interconversions are a series of synthetic transformations that convert one functional group into another. vanderbilt.edu The this compound motif can undergo several such transformations, allowing for the strategic manipulation of a molecule's chemical properties.
One of the primary interconversions involves the oxidation of the sulfide to a sulfoxide (B87167) or a sulfone. This transformation is significant as it alters the electronic and steric properties of the sulfur atom, which can influence the reactivity of adjacent functional groups. orgsyn.org The oxidation can be achieved using a variety of reagents, with the choice of oxidant determining the final oxidation state.
Another key transformation is the hydrolysis of the dimethoxy acetal to reveal an aldehyde. This deprotection step is typically carried out under acidic conditions and transforms the inert acetal into a reactive carbonyl group, which can then participate in a wide range of subsequent reactions such as Wittig reactions, aldol condensations, or reductive aminations.
The carbon-sulfur bonds within the thioether can also be cleaved under reductive conditions, providing a method for the removal of the sulfur moiety after it has served its synthetic purpose. This cleavage can be accomplished using reagents such as Raney nickel.
Table 2: Key Functional Group Interconversions of this compound
| Starting Motif | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Sulfide | m-CPBA (1 equiv.) | Sulfoxide |
| Sulfide | m-CPBA (2 equiv.) | Sulfone |
| Dimethoxy Acetal | Aqueous Acid (e.g., HCl) | Aldehyde |
These interconversions highlight the synthetic flexibility offered by the this compound unit, enabling chemists to unmask or modify functionalities at strategic points in a synthetic pathway. organic-chemistry.org
Contributions to the Synthesis of Biologically Relevant Scaffolds and Compounds
The synthesis of biologically active compounds is a major focus of modern organic chemistry. nih.govmdpi.com Sulfur-containing compounds are frequently found in the structures of pharmaceuticals and other bioactive molecules. researchgate.net The this compound building block has been instrumental in the synthesis of various biologically relevant scaffolds.
The incorporation of the thioether linkage can be crucial for the biological activity of a target molecule. For example, some antibacterial compounds feature a sulfur moiety which is essential for their mechanism of action. nih.gov The synthesis of such compounds can be facilitated by the use of building blocks like this compound.
Furthermore, the ability to convert the this compound motif into other functional groups allows for the late-stage functionalization of complex molecules, a powerful strategy in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies. By introducing the this compound unit early in the synthesis, it can be carried through several steps before being converted to a key pharmacophoric element in the final steps.
Research has shown that the presence of sulfur atoms can enhance the biological potency of certain classes of compounds. nih.gov The strategic placement of a sulfur atom, facilitated by building blocks such as this compound, can lead to improved interactions with biological targets.
Analytical and Computational Characterization of Dimethoxyethyl Sulfide Derivatives
Spectroscopic Analysis Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of chemical compounds. By probing the interactions of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy reveal distinct features of the molecular framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
In the case of a dimethoxyethyl sulfide (B99878) derivative, such as bis(2-methoxyethyl) sulfide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different sets of chemically equivalent protons. Protons on carbons adjacent to the sulfur atom in sulfides typically resonate in the range of 2.0-2.5 ppm. libretexts.org Meanwhile, protons on carbons adjacent to an ether oxygen atom are more deshielded and appear further downfield, generally in the 3.4-4.5 ppm region. libretexts.org The methoxy (B1213986) (CH₃-O) protons would also have a characteristic chemical shift in this region. Coupling between adjacent protons would result in specific splitting patterns (e.g., triplets), providing further confirmation of the connectivity.
The ¹³C NMR spectrum would similarly provide information on the carbon skeleton, with the chemical shifts of the carbon atoms being influenced by the electronegativity of the adjacent sulfur and oxygen atoms.
Table 1: Predicted ¹H NMR Chemical Shifts for Bis(2-methoxyethyl) Sulfide This table is generated based on typical chemical shift ranges for analogous functional groups.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| S-CH ₂-CH₂ | ~2.7 | Triplet |
| S-CH₂-CH ₂-O | ~3.6 | Triplet |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Thioethers exhibit characteristic fragmentation pathways. acs.org A common fragmentation is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the sulfur atom. libretexts.org Another typical pathway is the cleavage of the carbon-sulfur bond, which is generally weaker than a carbon-carbon bond. wikipedia.org For a derivative like bis(2-methoxyethyl) sulfide, the molecular ion peak (M⁺) may be observed, though it can be weak in some ethers. libretexts.org Key fragmentation ions would likely result from the cleavage of the C-S bond and the C-O bonds, as well as rearrangements.
Table 2: Potential Mass Spectrometry Fragments for Bis(2-methoxyethyl) Sulfide This table presents hypothetical fragments based on established fragmentation patterns of thioethers.
| Fragment | Structure |
|---|---|
| Molecular Ion | [CH₃OCH₂CH₂SCH₂CH₂OCH₃]⁺ |
| Alpha-Cleavage | [CH₂=S⁺-CH₂CH₂OCH₃] |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the presence of specific functional groups.
For a dimethoxyethyl sulfide derivative, the IR spectrum would be expected to display characteristic absorption bands for both the thioether and ether functionalities. A key feature for ethers is a strong, prominent C-O stretching vibration, which typically appears in the 1000-1300 cm⁻¹ region of the spectrum. libretexts.org The C-S stretching vibration for thioethers is generally weaker and appears at lower frequencies, often in the 600-700 cm⁻¹ range. researchgate.net The spectrum would also show C-H stretching vibrations from the alkyl chains around 2850-3000 cm⁻¹.
Table 3: Expected Infrared Absorption Bands for Bis(2-methoxyethyl) Sulfide This table is based on characteristic IR frequencies for relevant functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (sp³) | Stretching | 2850-3000 |
| C-O (Ether) | Stretching | 1000-1300 (Strong) |
Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to investigate molecular properties and behavior, complementing experimental data. Quantum chemical calculations and molecular dynamics simulations are powerful tools for exploring the electronic structure, reactivity, and conformational landscape of molecules like this compound derivatives. nih.gov
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and other ab initio methods, are used to solve the Schrödinger equation for a molecule to determine its electronic structure and energy. nih.gov These calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. nih.gov
For organosulfur compounds, these methods have been successfully applied to evaluate thermochemical data, reaction mechanisms, and bond dissociation energies. acs.orgsemanticscholar.org For a this compound derivative, quantum calculations could be used to determine the distribution of electron density, identify the most reactive sites (e.g., for oxidation at the sulfur atom), and calculate the energies of different electronic states. Such theoretical studies are crucial for understanding the fundamental chemical behavior of the compound. researchgate.netnih.gov
Table 4: Properties Obtainable from Quantum Chemical Calculations
| Property | Application |
|---|---|
| Optimized Geometry | Bond lengths, bond angles, dihedral angles |
| Vibrational Frequencies | Prediction and assignment of IR spectra |
| NMR Chemical Shifts | Aiding structural elucidation |
| Electronic Properties | Dipole moment, molecular orbitals, charge distribution |
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. Due to the flexibility of the ethyl chains and the C-S and C-O bonds, this compound derivatives can exist in numerous conformations.
Computational methods, including molecular dynamics (MD) simulations and reverse Monte Carlo studies, are used to explore the potential energy surface and identify the most stable conformers. nih.gov Studies on similar flexible molecules like diethyl sulfide have shown that conformers such as anti (A) and gauche (G) are significant. nih.gov For a this compound derivative, the analysis would focus on the dihedral angles around the C-S, C-C, and C-O bonds to determine the lowest-energy structures. MD simulations can further provide insight into the dynamic behavior of the molecule over time, showing how it transitions between different conformations in the liquid phase. nih.govnih.gov
Table 5: Potential Low-Energy Conformers for the S-C-C-O Backbone Based on common torsional arrangements in alkyl chains.
| Dihedral Angle (S-C-C-O) | Conformer Name | Relative Stability |
|---|---|---|
| ~180° | Anti (trans) | Often most stable |
Q & A
What are the standard analytical methods for quantifying dimethoxyethyl sulfide and its impurities in research settings?
Level: Basic
Methodological Answer:
Quantitative analysis of this compound typically follows pharmacopeial protocols, such as USP monographs for related sulfides. For impurities, a system suitability solution containing reference compounds (e.g., dimethyl sulfone) is prepared to calibrate HPLC or GC instruments. Total impurities are subtracted from 100% to determine purity . For sulfide quantification, methylene blue colorimetry is widely used, where sulfide reacts with dimethyl-p-phenylenediamine to form a measurable chromophore. This method requires careful calibration to avoid interference from particulate sulfides .
How can researchers optimize synthesis protocols for this compound while ensuring reproducibility?
Level: Basic
Methodological Answer:
Synthesis optimization requires iterative testing of reaction parameters (e.g., solvent ratios, temperature, catalysts). Researchers should first identify literature precedents for analogous sulfide syntheses and adapt them using Design of Experiments (DoE) frameworks. Reproducibility is ensured by documenting exact conditions (e.g., molar ratios, stirring rates) and validating each step with analytical techniques like NMR or FTIR. Pilot-scale trials must adhere to SOPs for hazardous solvents, with PI approval for novel protocols .
What strategies are critical for detecting and quantifying trace impurities in this compound?
Level: Basic
Methodological Answer:
Impurity profiling involves spiking samples with reference standards (e.g., dibenzyl or sulfone derivatives) and using high-resolution chromatography (HPLC-DAD or GC-MS). System suitability tests ensure column efficiency and detector sensitivity. For trace sulfides, derivatization techniques (e.g., pentafluorobenzyl bromide) enhance detection limits. Data should be validated against blank runs to exclude artifacts .
How should researchers design stability studies for this compound under varying environmental conditions?
Level: Advanced
Methodological Answer:
Stability studies require controlled exposure to stressors (light, humidity, temperature) per ICH guidelines. For example, accelerated degradation at 40°C/75% RH over 6 months, with periodic sampling. Analyze degradation products via LC-MS and quantify using kinetic models (e.g., Arrhenius plots). Compare results with baseline purity assays to identify degradation pathways .
What methodologies resolve contradictions in experimental data related to this compound's reactivity?
Level: Advanced
Methodological Answer:
Root-cause analysis begins by isolating variables (e.g., reagent purity, atmospheric oxygen). Replicate experiments under inert conditions (e.g., nitrogen glovebox) to exclude oxidation artifacts. Cross-validate results using orthogonal techniques: e.g., NMR for structural confirmation and titration for quantitative yield. Contradictions in kinetic data may require revisiting assumptions in reaction mechanisms .
How can researchers validate novel analytical methods for this compound in compliance with regulatory standards?
Level: Advanced
Methodological Answer:
Method validation follows ICH Q2(R1) guidelines, assessing parameters:
- Linearity: R² ≥ 0.995 over 50–150% of target concentration.
- Accuracy: Spike-recovery tests (90–110%).
- Precision: ≤2% RSD for intraday/interday replicates.
- LOD/LOQ: Determined via signal-to-noise ratios (3:1 and 10:1, respectively).
Submit validation reports to peer review or regulatory bodies (e.g., ATSDR) for independent verification .
What approaches integrate toxicological data with chemical analysis for this compound risk assessment?
Level: Advanced
Methodological Answer:
Cross-disciplinary integration involves:
- Toxicokinetic modeling: Relate exposure levels (from GC-MS data) to biomarker concentrations (e.g., urinary metabolites).
- Dose-response curves: Use in vitro assays (e.g., hepatocyte viability) to establish NOAEL/LOAEL.
- Meta-analysis: Compare findings with existing toxicological profiles (e.g., ATSDR’s sulfur dioxide reports) to identify analog risks .
How can advanced spectroscopic techniques improve structural characterization of this compound derivatives?
Level: Advanced
Methodological Answer:
Multi-nuclear NMR (¹H, ¹³C, DEPT-135) resolves stereochemistry and confirms functional groups. For complex mixtures, 2D NMR (COSY, HSQC) identifies coupling patterns. Complement with high-resolution mass spectrometry (HRMS) for exact mass determination (±5 ppm). For surface interactions, Raman spectroscopy or XPS can probe adsorption mechanisms on catalytic substrates .
What statistical models are effective in predicting degradation pathways of this compound in aqueous systems?
Level: Advanced
Methodological Answer:
Multivariate regression or machine learning (e.g., random forests) models correlate degradation rates with variables (pH, ionic strength). Input datasets should include time-series LC-MS data and environmental parameters. Validate models using leave-one-out cross-validation (LOOCV) and compare with ab initio simulations (e.g., DFT for reaction energetics) .
How should researchers address discrepancies between total and dissolved sulfide measurements in environmental samples?
Level: Advanced
Methodological Answer:
Discrepancies arise from particulate sulfides or colloidal interference. Use field flocculation (e.g., zinc acetate) to isolate dissolved sulfides, followed by filtration (0.45 µm). For total sulfide, acidify samples to release bound sulfides and measure via colorimetry. Report both values with uncertainty margins (±5%) and contextualize using site-specific contamination profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
